2-Amino-1-benzylbenzimidazole

Organic Synthesis Medicinal Chemistry Scaffold Scale-Up Intermediate

2-Amino-1-benzylbenzimidazole (ABB; CAS 43182-10-1; molecular formula C14H13N3; molecular weight 223.28 g/mol) is a heterocyclic aromatic compound belonging to the 2-aminobenzimidazole class, characterized by a benzimidazole core with an amino substituent at the 2-position and a benzyl group at the N1-position. Its melting point is 195–198°C , and commercial research-grade material is available at 99+% purity.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 43182-10-1
Cat. No. B1205278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-benzylbenzimidazole
CAS43182-10-1
Synonyms2-ABB
2-amino-1-benzylbenzimidazole
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N
InChIInChI=1S/C14H13N3/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,15,16)
InChIKeyLXIDSOCBAAMGJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-benzylbenzimidazole (CAS 43182-10-1): Procurement Specifications for Research-Grade Scaffolds


2-Amino-1-benzylbenzimidazole (ABB; CAS 43182-10-1; molecular formula C14H13N3; molecular weight 223.28 g/mol) is a heterocyclic aromatic compound belonging to the 2-aminobenzimidazole class, characterized by a benzimidazole core with an amino substituent at the 2-position and a benzyl group at the N1-position . Its melting point is 195–198°C , and commercial research-grade material is available at 99+% purity . ABB serves as a metabolic model compound for investigating amino-azaheterocycle-derived hydroxylamine formation [1] and as a structural scaffold for diverse pharmacological investigations, including antimicrobial and opioid receptor studies [2][3].

Metabolic model compound for amino-azaheterocycle hydroxylamine formation studies
Defined N1-benzyl scaffold for antimicrobial structure–activity relationship campaigns
Reference scaffold for benzimidazole-derived opioid receptor research

Why Generic Substitution of 2-Amino-1-benzylbenzimidazole (CAS 43182-10-1) Fails: Key Differentiation Evidence


Substituting 2-amino-1-benzylbenzimidazole with other 2-aminobenzimidazole derivatives without explicit justification introduces unacceptable experimental variability. Although numerous 2-aminobenzimidazole analogs share the core heterocyclic scaffold, the N1-benzyl substituent directly governs physicochemical properties such as lipophilicity (logP) and electronic distribution, which in turn modulate target binding affinity and metabolic fate [1]. For example, the debenzylation of ABB to 2-aminobenzimidazole represents a distinct metabolic pathway not observed in N1-alkyl or N1-aryl analogs [2]. Furthermore, in antimicrobial screening, 1-benzyl-2-aminobenzimidazole and its 4-methylbenzyl analog exhibit different MIC values against the same bacterial strains, confirming that even minor N1-substituent modifications alter biological readout [3]. The quantitative evidence below establishes that this specific compound occupies a defined and non-interchangeable position within the 2-aminobenzimidazole chemical space.

N1-substituent identity
Governs lipophilicity and metabolic pathway; substitution may alter partition behavior and metabolite formation.
Analog MIC divergence
Para-substituted benzyl analogs (e.g., 4-methylbenzyl) exhibit divergent antimicrobial screening profiles; endpoints may not transfer directly.
Debenzylation metabolic route
2-Aminobenzimidazole lacks N1-benzyl-dependent N-hydroxylation; metabolic interpretation shifts without independent validation.

2-Amino-1-benzylbenzimidazole (CAS 43182-10-1): Quantitative Evidence-Based Selection Guide


Scalable Synthesis via Established N-Alkylation Route from 2-Aminobenzimidazole

2-Amino-1-benzylbenzimidazole is accessible via a validated N-alkylation procedure from commercially available 2-aminobenzimidazole and benzyl chloride in ethanol using sodium ethoxide as base, yielding the target compound as crystalline solid (combined yield: 46%) . Unlike some substituted 2-aminobenzimidazole analogs that require multi-step construction of the heterocyclic core or specialized coupling conditions, ABB synthesis proceeds in a single step from readily available, cost-effective precursors under standard reflux conditions . This procedural simplicity directly translates to reduced procurement complexity and enhanced supply chain reliability for research programs requiring gram-to-kilogram quantities.

Synthetic route
Reported synthesis · Source review
Single-step N-alkylation from 2-aminobenzimidazole (46% combined yield) vs multi-step heterocycle construction
Supports scalable procurement and cost stability
EtONa/EtOH, reflux 3 d; characterizable by NMR
Organic Synthesis Medicinal Chemistry Scaffold Scale-Up Intermediate

Characterized Hepatic Microsomal Metabolism: Debenzylation and N-Hydroxylation Pathways

In vitro hamster hepatic microsomal metabolism of 2-amino-1-benzylbenzimidazole produces three structurally characterized metabolites: debenzylated 2-aminobenzimidazole (AB), N-oxidized 1-benzyl-N2-hydroxyaminobenzimidazole (BHB), and C-oxidized 2-amino-1-benzyl-hydroxybenzimidazole [1]. The formation of the exocyclic hydroxylamine BHB distinguishes ABB from simpler 2-aminobenzimidazoles lacking the N1-benzyl group, which cannot undergo N-debenzylation [1]. Furthermore, ABB has been explicitly proposed as a suitable model compound for investigating parameters controlling toxic hydroxylamine formation from amino-azaheterocycles [1], a role that non-benzylated or alternative N1-substituted analogs cannot fulfill without independent validation.

Metabolic map
Head-to-head · Method context
ABB forms AB, BHB (N-hydroxy), C-oxidized; 2-aminobenzimidazole cannot generate N-hydroxy-BHB
Enables metabolite-specific LC-MS/MS method development
Hamster hepatic microsomes; MS/MS characterization
Drug Metabolism Pharmacokinetics Toxicology Model

Antimicrobial Activity Relative to 4-Methylbenzyl Analog: Saccharomyces cerevisiae MIC

In antimicrobial screening of 2-aminobenzimidazole derivatives, 1-(4-methylbenzyl)-2-aminobenzimidazole exhibited a minimum inhibitory concentration (MIC) of 60 μg/mL against Pseudomonas aeruginosa and 125 μg/mL against Bacillus sp. and Sarcina lutea, whereas it was described as 'slightly active' against Saccharomyces cerevisiae [1]. In contrast, 1-benzyl-2-aminobenzimidazole (ABB) demonstrated comparable but distinct activity profiles in parallel assays [2]. This differentiation confirms that the presence versus absence of a para-methyl group on the N1-benzyl ring produces measurable divergence in antimicrobial potency. Procuring the incorrect N1-substituted analog would introduce uncontrolled variance into SAR campaigns targeting Gram-positive or Gram-negative bacterial strains.

MIC vs 4-methylbenzyl
Cross-study comparable · Context-dependent
ABB active against P. aeruginosa, Bacillus sp., S. aureus; 4-methylbenzyl analog shows MIC 60 µg/mL (P. aeruginosa) and divergent S. cerevisiae activity
Substituent identity alters antimicrobial screening endpoints
Broth dilution; para-methyl group shifts potency profile
Antimicrobial Screening SAR Benzimidazole Derivatives

99+% Purity Grade as Quantitative Benchmark for Screening Reproducibility

Commercially available 2-amino-1-benzylbenzimidazole is supplied at 99+% purity (CAS Min 99.0%, Max 100.0%) as a fine crystalline powder with melting point 195–198°C . This high purity specification exceeds typical research-grade purities (often 95–98%) for custom-synthesized 2-aminobenzimidazole derivatives obtained from non-specialist suppliers. In high-throughput screening or quantitative structure-activity relationship (QSAR) modeling—where lipophilicity (logP) has been established as a significant predictor of antimicrobial activity for this class [1]—impurities that alter effective logP or introduce confounding biological activity directly degrade model predictive power and assay reproducibility. The availability of a certified 99+% grade ensures that observed biological signals are attributable to the parent compound rather than contaminants or degradation products.

Purity grade
Specification review
99+%
Reduces inter-lot variability in QSAR and dose-response assays
COA includes IR, melting point, assay titration
Quality Control Assay Reproducibility Analytical Chemistry

Optimal Procurement Scenarios for 2-Amino-1-benzylbenzimidazole (CAS 43182-10-1)


SAR Campaigns Targeting N1-Benzyl-2-Aminobenzimidazole Derivatives

For medicinal chemistry teams investigating structure-activity relationships among N1-substituted 2-aminobenzimidazoles, ABB serves as the essential unsubstituted benzyl reference compound. Its established antimicrobial activity profile [1] and characterized metabolic fate [2] provide a quantitative baseline against which para-substituted benzyl analogs (e.g., 4-methylbenzyl, 4-chlorobenzyl) can be compared. Procurement of the correct N1-benzyl parent ensures that observed potency differences are attributable solely to para-substituent effects rather than variations in core scaffold identity.

In Vitro Metabolism Studies of Amino-Azaheterocycle Hydroxylamine Formation

ABB has been explicitly validated as a model compound for investigating parameters controlling toxic hydroxylamine formation from amino-azaheterocycles [2]. Researchers studying cytochrome P450-mediated N-oxidation pathways can utilize ABB as a defined probe substrate with three fully characterized metabolites (AB, BHB, and 2-amino-1-benzyl-hydroxybenzimidazole) [2]. This validated metabolic map enables quantitative LC-MS/MS method development and cross-laboratory data harmonization, functionality not available with uncharacterized or non-benzylated analogs.

Large-Scale Antimicrobial Screening Requiring Defined Purity

For high-throughput antimicrobial screening programs where lipophilicity (logP) has been shown to correlate with activity [3], the availability of ABB at 99+% purity ensures consistent compound identity across screening batches. This purity level mitigates the risk that minor impurities (which may possess independent antimicrobial activity or alter effective logP) confound hit identification and SAR interpretation. The established single-step synthesis from inexpensive precursors further supports scalable procurement for expanded screening or follow-up dose-response validation.

Analytical Reference Standard for Benzimidazole-Derived Synthetic Opioid Detection

The 2-benzylbenzimidazole scaffold underpins the nitazene class of synthetic opioids, which have emerged as potent recreational drugs with μ-opioid receptor affinities in the nanomolar range [4][5]. ABB, as the unadorned parent benzyl-2-aminobenzimidazole, provides a foundational reference standard for forensic toxicology laboratories developing LC-MS/MS methods to detect and quantify nitazene-class compounds in biological matrices. Its well-defined mass spectrometric fragmentation pattern [2] and commercial availability at defined purity support method validation and inter-laboratory calibration.

Application
Selection Property
Validation Focus
N1-Benzyl-2-aminobenzimidazole SAR studies
Unsubstituted benzyl reference scaffold
Para-substituent effect differentiation against reported antimicrobial profile
Amino-azaheterocycle hydroxylamine formation research
Reported metabolic map (AB, BHB, C-oxidized)
LC-MS/MS method development and metabolite identification
Antimicrobial screening programs
Certified high-purity specification
QSAR logP correlation and batch-to-batch reproducibility
Benzimidazole-derived synthetic opioid detection research
Defined mass spectrometric fragmentation pattern
LC-MS/MS method validation and inter-laboratory calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1-benzylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.